molecular formula C10H9NO3 B2711229 (2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one CAS No. 934765-83-0

(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one

Cat. No. B2711229
CAS RN: 934765-83-0
M. Wt: 191.186
InChI Key: RYSYQAKPMLRTDL-LUAWRHEFSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Structural and Tautomeric Studies

  • Studies on structural isomers related to "(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one" have revealed insights into their tautomeric forms, influenced by intermolecular hydrogen bonding patterns. These insights are crucial for understanding their reactivity and stability in different environments (Popović et al., 2002).

Synthetic Applications

  • Research on the synthetic routes and structural assignments of related compounds has provided regioselective methodologies, contributing to the development of novel synthetic strategies in organic chemistry (Ashton & Doss, 1993).

Organometallic Chemistry

  • The activation of a C−H bond in indene by hydroxy-bridged rhodium dimer showcases the potential of related compounds in organometallic reactions, which are crucial for the development of new catalytic processes (Bercaw, Hazari, & Labinger, 2009).

Potential Chemotherapeutic Agents

  • Derivatives of related compounds have shown antiviral activity, marking them as potential candidates for chemotherapeutic agents. Such studies highlight the medicinal chemistry applications of these compounds (Hocková et al., 2003).

Luminescence and Material Science

  • The synthesis and characterization of dimethyl(β-ketoiminato)gallium (-indium) complexes, including derivatives of "(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one," have been explored for their luminescence properties. Such studies are valuable for the development of new materials for optoelectronic applications (Shen et al., 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

This involves predicting or suggesting future research directions. This could include potential applications of the compound, or new reactions that it could undergo .

properties

IUPAC Name

(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-2-3-8-6(4-7)5-9(11-13)10(8)12/h2-4,13H,5H2,1H3/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSYQAKPMLRTDL-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=NO)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=N\O)/C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-hydroxyimino-5-methoxy-3H-inden-1-one

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